molecular formula C28H22N2O2S B11500735 3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(3-methylphenyl)amino]-1,5-diphenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11500735
M. Wt: 450.6 g/mol
InChI Key: TYLSUDACDAAWKO-UHFFFAOYSA-N
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Description

3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that incorporates a pyrrol-2-one core, substituted with phenyl, thiophene, and methylphenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophene-2-carboxamide derivative, followed by cyclization with a suitable amine and phenyl-substituted reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 3-[(3-METHYLPHENYL)AMINO]-1,5-DIPHENYL-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C28H22N2O2S

Molecular Weight

450.6 g/mol

IUPAC Name

4-(3-methylanilino)-1,2-diphenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O2S/c1-19-10-8-13-21(18-19)29-25-24(27(31)23-16-9-17-33-23)26(20-11-4-2-5-12-20)30(28(25)32)22-14-6-3-7-15-22/h2-18,26,29H,1H3

InChI Key

TYLSUDACDAAWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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